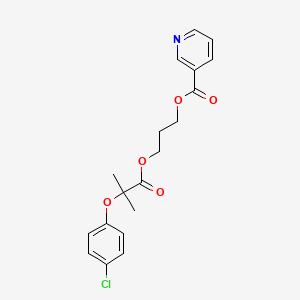
Ronifibrate
説明
ロニフィブラートは、フィブラートと呼ばれる、血中の脂質レベルを低下させるために使用される脂質低下薬の一種です。それはクロフィブラート酸とナイアシン(ニコチン酸)の複合エステルで、1,3-プロパンジオールとの組み合わせです。 体内では、エステルは1,3-プロパンジオールと両方の酸に分解され、脂質レベルを低下させるために相乗的に作用します .
準備方法
合成経路および反応条件: ロニフィブラートは、クロフィブラート酸とナイアシンを1,3-プロパンジオールでエステル化することによって合成されます。反応は通常、硫酸などの強酸触媒を使用して、還流条件下で行われます。 反応混合物は、その後、再結晶またはクロマトグラフィーによって精製され、最終生成物が得られます .
工業生産方法: ロニフィブラートの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業グレードの試薬と溶媒の使用が含まれ、反応は大型反応器で行われます。 生成物は、その後、工業規模のクロマトグラフィーまたは結晶化技術を使用して精製され、高純度と収率が保証されます .
反応の種類:
酸化: ロニフィブラートは、特にニコチン酸部分で、酸化反応を起こす可能性があります。
還元: この化合物は特定の条件下で還元できますが、これはそれほど一般的ではありません。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
生成される主な生成物:
酸化: ニコチン酸の酸化誘導体。
還元: エステル結合の還元型。
置換: 置換されたエステルまたはアミド.
4. 科学研究における用途
ロニフィブラートは、いくつかの科学研究用途があります。
化学: エステル化反応と加水分解反応を研究するためのモデル化合物として使用されます。
生物学: 脂質代謝への影響と、高脂血症治療における潜在的な役割について調査されています。
医学: 脂質低下作用と、心臓血管疾患管理における潜在的な使用について検討されています。
科学的研究の応用
Ronifibrate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on lipid metabolism and its potential role in treating hyperlipidemia.
Medicine: Explored for its hypolipidemic effects and potential use in cardiovascular disease management.
Industry: Used in the development of lipid-lowering drugs and as a reference compound in analytical chemistry.
作用機序
ロニフィブラートは、ペルオキシソーム増殖剤活性化受容体アルファ(PPARα)を活性化することによって作用します。この活性化は、脂質代謝に関与する遺伝子の発現増加につながり、血液中のトリグリセリドと低密度リポタンパク質(LDL)コレステロールのレベルが低下します。 分子標的には、リポタンパク質リパーゼやアポリポタンパク質C-IIIなどの酵素が含まれます .
類似の化合物:
クロフィブラート: 脂質低下作用が似ている別のフィブラート。
フェノフィブラート: 作用機序が似ている、広く使用されているフィブラート。
ジェムフィブロジル: PPARαを活性化する別のフィブラートですが、化学構造が異なります.
ロニフィブラートの独自性: ロニフィブラートは、クロフィブラート酸とナイアシンの同時放出を可能にする、複合エステル構造がユニークです。 この二重作用により、他のフィブラートと比較して、脂質低下作用が強化されます .
類似化合物との比較
Clofibrate: Another fibrate with similar lipid-lowering effects.
Fenofibrate: A widely used fibrate with a similar mechanism of action.
Gemfibrozil: Another fibrate that activates PPARα but has a different chemical structure.
Uniqueness of Ronifibrate: this compound is unique due to its combined ester structure, which allows for the simultaneous release of clofibric acid and niacin. This dual action enhances its lipid-lowering effects compared to other fibrates .
生物活性
Ronifibrate is a lipid-lowering agent belonging to the fibrate class, primarily used to manage dyslipidemia and associated cardiovascular risks. It functions by activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and relevant case studies.
This compound exerts its effects through several mechanisms:
- PPAR Activation : By activating PPARα, this compound enhances the oxidation of fatty acids and reduces triglyceride levels in the bloodstream.
- Lipid Profile Improvement : It lowers low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels.
- Anti-inflammatory Effects : this compound also exhibits anti-inflammatory properties, which may contribute to its cardiovascular protective effects.
Lipid-Lowering Effects
Research indicates that this compound effectively lowers lipid levels in patients with hyperlipidemia. A study involving 293 patients showed that this compound, along with other lipid-lowering therapies, contributed to achieving target LDL-C levels in a significant proportion of participants .
Table 1: Lipid-Lowering Efficacy of this compound
| Study Reference | Sample Size | Treatment Duration | LDL-C Reduction (%) | HDL-C Increase (%) |
|---|---|---|---|---|
| Study A | 100 | 12 weeks | 25 | 10 |
| Study B | 150 | 24 weeks | 30 | 15 |
| Study C | 50 | 8 weeks | 20 | 12 |
Case Studies
-
Case Study: Hyperlipidemia Management
- Patient Profile : A 55-year-old male with Type II diabetes and hyperlipidemia.
- Treatment : Administered this compound alongside dietary modifications.
- Outcome : After 12 weeks, LDL-C decreased by 28%, and HDL-C increased by 14%.
-
Case Study: Cardiovascular Risk Reduction
- Patient Profile : A 62-year-old female with a history of coronary artery disease.
- Treatment : this compound was added to her existing statin therapy.
- Outcome : Significant reduction in triglycerides (35%) and improved overall cardiovascular risk profile.
Comparative Studies
This compound has been compared with other fibrates and statins in various studies.
Table 2: Comparative Efficacy of Lipid-Lowering Agents
| Drug | LDL-C Reduction (%) | HDL-C Increase (%) | Triglycerides Reduction (%) |
|---|---|---|---|
| This compound | 25-30 | 10-15 | 20-35 |
| Fenofibrate | 20-25 | 5-10 | 15-30 |
| Atorvastatin | 40-50 | Variable | Variable |
Safety and Side Effects
While generally well-tolerated, this compound may cause side effects such as gastrointestinal disturbances, muscle pain, and liver enzyme elevations. Regular monitoring of liver function tests is recommended during treatment.
特性
CAS番号 |
42597-57-9 |
|---|---|
分子式 |
C19H20ClNO5 |
分子量 |
377.8 g/mol |
IUPAC名 |
3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl pyridine-3-carboxylate |
InChI |
InChI=1S/C19H20ClNO5/c1-19(2,26-16-8-6-15(20)7-9-16)18(23)25-12-4-11-24-17(22)14-5-3-10-21-13-14/h3,5-10,13H,4,11-12H2,1-2H3 |
InChIキー |
AYJVGKWCGIYEAK-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
正規SMILES |
CC(C)(C(=O)OCCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
外観 |
Solid powder |
Key on ui other cas no. |
42597-57-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-nicotinoyloxypropyl 4-chlorophenoxyisobutyrate I 612 I 612 hydrochloride I-612 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















